1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine
Description
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine (Molecular Formula: C₆H₉F₂N₃) is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring. Its structural features include:
The compound’s fluorine atoms enhance metabolic stability and lipophilicity, making it a candidate for medicinal chemistry and agrochemical applications. It serves as a building block for kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-4-5(9)2-10-11(4)3-6(7)8/h2,6H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYUNDYUMQKKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 5-methyl-1H-pyrazol-4-amine with 2,2-difluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a difluoroethyl group, which enhances its biological activity. The typical synthesis involves the reaction of 5-methyl-1H-pyrazol-4-amine with 2,2-difluoroethyl iodide under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) at elevated temperatures, facilitating the formation of the desired product effectively.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine has several notable applications:
1. Medicinal Chemistry
- The compound serves as a building block for synthesizing novel pharmaceuticals. Its unique structure allows it to interact with various biological targets, particularly in the development of drugs aimed at central nervous system disorders due to its affinity for synaptic vesicle proteins and GABAA receptors .
- It shows potential as an anticonvulsant , exhibiting greater affinity for synaptic vesicle protein 2A compared to established antiepileptic drugs like levetiracetam.
2. Biological Research
- The compound is valuable in studying enzyme inhibition and receptor binding , contributing to our understanding of neurotransmitter release mechanisms and neuronal excitability. Its interaction with GABAA receptors suggests it could modulate neuronal function.
- Research indicates that it may influence biochemical pathways related to synaptic transmission, making it a candidate for further investigation in neuropharmacology.
3. Agrochemical Development
- Beyond medicinal uses, this compound is also explored in the production of agrochemicals , where its unique chemical properties can lead to the development of effective crop protection agents .
The pharmacokinetic profile of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine suggests favorable absorption and distribution characteristics. Similar compounds demonstrate effective concentrations at low doses, enhancing their therapeutic potential while minimizing side effects. The difluoroethyl group enhances binding affinity towards biological targets, which is critical for its efficacy in therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine:
- Lead Optimization Studies : Research on pyrazole sulfonamide series has indicated that modifications to compounds similar to 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine can improve blood-brain barrier penetration and selectivity, crucial for treating conditions like human African trypanosomiasis (HAT) .
- Comparative Studies : In comparative analyses with other difluoroethylated compounds, 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine exhibited superior specificity in biological interactions due to its unique combination of structural features.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Table 1: Structural and Physicochemical Comparisons
Functional Group and Bioactivity Insights
- Fluorine Substitution: The difluoroethyl group in the target compound improves resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 1-(2-methylphenyl) derivatives) .
- Amine Position : The 4-amine isomer exhibits distinct electronic properties compared to the 3-amine variant (e.g., 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine), influencing hydrogen-bonding capacity and target binding .
- Salt Forms : Hydrochloride salts (e.g., 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride) demonstrate improved aqueous solubility, critical for pharmacokinetic optimization .
Key Research Findings
- Metabolic Stability : Fluorination at the ethyl group reduces cytochrome P450-mediated degradation, as observed in pharmacokinetic studies of related compounds .
- Structural Flexibility : Modifications at the 4-position (e.g., cyclopropanamine conjugation) enable tuning of steric and electronic properties for specific biological targets .
- Comparative Solubility : Hydrochloride salts of pyrazole-4-amine derivatives exhibit 2–3-fold higher solubility in aqueous buffers compared to free base forms .
Biological Activity
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine is C10H12F2N4, with a molecular weight of approximately 238.23 g/mol. The compound features a pyrazole ring substituted with a difluoroethyl group and a methyl group, which contribute to its unique chemical reactivity and biological interactions.
Target Interactions
The primary biological targets for 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine include:
- Synaptic Vesicle 2 (SV2) Proteins : The compound shows a notable affinity for SV2A, which is crucial in neurotransmitter release. This interaction suggests potential applications in neurological disorders.
- GABAA Receptor : It exhibits low to moderate affinity for the benzodiazepine site on GABAA receptors, indicating possible anxiolytic or anticonvulsant properties.
Biochemical Pathways
The modulation of SV2 proteins and GABAA receptors may influence neurotransmitter dynamics and neuronal excitability. This could lead to therapeutic effects in conditions such as epilepsy or anxiety disorders.
Anticancer Potential
Research has indicated that compounds similar to 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine may exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines (e.g., MCF-7, HepG2) with varying degrees of potency .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine | TBD | TBD |
| Sorafenib | 7.91 | HeLa |
| Prototype Compound (5d) | 0.37 | HeLa |
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives may also possess antimicrobial properties. While specific data on 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine is limited, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates that they may achieve effective concentrations at low doses while exhibiting favorable absorption and distribution characteristics. The difluoroethyl group enhances binding affinity and specificity towards biological targets.
Synthesis and Research Applications
The synthesis of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-methyl-1H-pyrazol-4-amine with 2,2-difluoroethyl iodide under basic conditions, often using solvents like dimethylformamide (DMF) at elevated temperatures .
This compound serves as a valuable building block in the development of novel pharmaceuticals and agrochemicals due to its unique structural features and biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of substituted hydrazides or diketones with difluoroethylating agents. For example, hydrazine derivatives react with 1,3-diketones under acidic conditions (e.g., POCl₃) to form the pyrazole core . Key variables include temperature (optimized at 120°C for cyclization) and stoichiometry of the difluoroethyl group donor. Yield improvements (up to 75%) are achieved by using anhydrous solvents like THF and controlling reaction time to minimize side products .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR confirms the presence of difluoroethyl groups (δ ~ -120 to -140 ppm for CF₂) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, with WinGX suites aiding in refinement and visualization .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 179.08 for C₆H₈F₂N₃⁺) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests indicate degradation <5% over 6 months at -20°C in inert atmospheres .
- Light sensitivity: UV-Vis spectroscopy shows no significant decomposition under ambient light, but storage in amber vials is recommended for long-term use .
Advanced Research Questions
Q. How does the difluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF₂ group enhances electrophilicity at the pyrazole N1 position, facilitating SN2 reactions with alkyl halides or aryl boronic acids. Computational studies (DFT) predict activation energies ~25 kJ/mol lower compared to non-fluorinated analogs. Experimental validation via kinetic assays (e.g., monitoring by HPLC) shows a 40% increase in reaction rate with KF as a base .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis approach is recommended:
- Dose-Response Curves : Normalize data using IC₅₀ values from ≥3 independent assays .
- Structural Analog Comparison : Compare with analogs like 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine to isolate substituent effects .
- Kinetic Binding Assays : Use SPR or ITC to quantify target binding affinity, reducing false positives from indirect mechanisms .
Q. How can computational modeling optimize the compound’s binding to enzymatic targets (e.g., DHX9 helicase)?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models predict binding poses in DHX9’s ATP-binding pocket. Key interactions include H-bonds with Asp396 and hydrophobic contacts with CF₂ .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Hammett σ constants for CF₂) with inhibitory activity .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
